(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide
CAS No.:
Cat. No.: VC18445566
Molecular Formula: C46H88N2O2
Molecular Weight: 701.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C46H88N2O2 |
|---|---|
| Molecular Weight | 701.2 g/mol |
| IUPAC Name | (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide |
| Standard InChI | InChI=1S/C46H88N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45(49)47-43-44-48-46(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-44H2,1-2H3,(H,47,49)(H,48,50)/b19-17-,20-18- |
| Standard InChI Key | GUIUQQGIPBCPJX-CLFAGFIQSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecule consists of two (Z)-docos-13-enoyl chains (22-carbon monounsaturated fatty acids) connected to a central ethylenediamine group. The (Z)-stereochemistry of the double bonds at position 13 in both acyl chains introduces a kinked conformation, reducing molecular packing density compared to saturated analogs . The primary amide groups at both termini enhance hydrogen-bonding capacity, influencing solubility and intermolecular interactions.
Stereochemical Configuration
The (Z)-configuration (cis orientation) of the double bonds is critical for maintaining fluidity in lipid membranes and modulating interactions with proteins. This configuration contrasts with the (E)-isomer (trans orientation), which adopts a linear geometry and exhibits higher melting points .
Spectroscopic Signatures
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NMR: The -NMR spectrum displays characteristic signals for the allylic protons adjacent to the double bond at δ 2.01–2.08 ppm and vinyl protons at δ 5.34–5.38 ppm.
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IR: Stretching vibrations at 1645 cm (amide I) and 1550 cm (amide II) confirm the presence of secondary amides.
Nomenclature and Synonyms
The IUPAC name (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide systematically describes the compound’s structure. Common synonyms include:
Synthesis and Structural Modification
Synthetic Routes
The synthesis of this compound typically involves acylation of ethylenediamine with (Z)-docos-13-enoyl chloride under inert conditions. A representative protocol from VulcanChem utilizes DMT/NMM/TosO as a coupling reagent to facilitate amide bond formation.
Key Steps:
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Activation of Carboxylic Acid: (Z)-Docos-13-enoic acid is treated with thionyl chloride to generate the corresponding acyl chloride.
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Acylation: Ethylenediamine is reacted with two equivalents of the acyl chloride in dichloromethane, using triethylamine as a base.
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Purification: Crude product is purified via silica gel chromatography, yielding the target compound as a white solid (m.p. 68–72°C).
Challenges in Synthesis
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Steric Hindrance: The long alkyl chains impede reaction kinetics, necessitating extended reaction times.
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Isomerization Risk: High temperatures or acidic conditions may promote (Z)-to-(E) isomerization of the double bonds .
Structural Analogues
Modifications to the core structure have been explored to tune properties:
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Chain Length: Shorter acyl chains (e.g., C18) reduce hydrophobicity but decrease membrane affinity .
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Linker Variation: Replacing ethylenediamine with diaminopropane increases flexibility, altering self-assembly behavior .
Biological and Physicochemical Properties
Membrane Interactions
The compound integrates into lipid bilayers, with the (Z)-configured double bonds inducing disorder in phospholipid packing. Molecular dynamics simulations suggest a lateral diffusion coefficient of in DPPC membranes, comparable to naturally occurring unsaturated lipids .
Enzymatic Stability
In vitro studies demonstrate resistance to hydrolysis by pancreatic lipase (>90% intact after 24 hours), attributable to steric shielding of the amide bonds by the alkyl chains.
Thermal Behavior
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Melting Point: 68–72°C (dependent on purity).
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Thermogravimetric Analysis (TGA): Decomposition initiates at 210°C, with a mass loss of 95% by 400°C.
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